

Topic: Preparation of Fadolmidine Hydrochloride Solutions for Injection

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Compound of Interest

Compound Name: *Fadolmidine hydrochloride*

CAS No.: 189353-32-0

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**Abstract

This document provides a comprehensive guide for the preparation, formulation, and quality control of injectable solutions of **Fadolmidine hydrochloride** (MPV-2426), a potent and selective $\alpha 2$ -adrenoceptor agonist. Intended for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with established principles of parenteral formulation. We detail two distinct protocols: a basic formulation for acute preclinical studies and a more robust, buffered isotonic formulation for advanced research. The causality behind experimental choices, self-validating quality control measures, and stability considerations are explained in depth to ensure the generation of safe, stable, and effective injectable solutions.

Introduction: The Scientific Rationale for Fadolmidine

Fadolmidine is an experimental imidazole-derived compound that acts as a full and selective $\alpha 2$ -adrenoceptor agonist.[1][2] It has been primarily investigated for spinal analgesia.[3][4] Its mechanism of action involves binding to $\alpha 2$ -adrenoceptors in the central nervous system,

which are coupled to inhibitory G-proteins (Gi). This interaction inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) levels, and ultimately modulates nociceptive signaling, leading to potent antinociceptive effects.[1][5]

A key characteristic of Fadolmidine is its polarity, which results in poor penetration of the blood-brain barrier when administered spinally.[3][4][6] This property is highly desirable as it localizes the analgesic effect to the spinal cord, thereby reducing systemic side effects commonly associated with other α 2-agonists, such as sedation and significant hemodynamic depression. [3][4] Preclinical studies have demonstrated its efficacy in various pain models with a favorable safety profile compared to agents like dexmedetomidine and clonidine.[2][4]

The preparation of a sterile, stable, and biocompatible injectable solution is paramount for the successful preclinical evaluation of Fadolmidine. This guide provides the necessary protocols and scientific context to achieve this.



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Caption: Fadolmidine's analgesic mechanism of action.

Physicochemical Properties of Fadolmidine Hydrochloride

A thorough understanding of the active pharmaceutical ingredient's (API) properties is the foundation of successful formulation development. Fadolmidine is the free base, while

Fadolmidine hydrochloride is the salt form typically used for formulation.



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Core Principles for Parenteral Formulation

Injectable formulations bypass the body's primary defense mechanisms, necessitating stringent quality attributes to ensure patient safety and product efficacy.[10]

- **Causality of pH Control:** The pH of the formulation vehicle is the most critical factor influencing the solubility and stability of many APIs. For Fadolmidine, an imidazole-containing compound, the pH will dictate the ionization state of the molecule, which directly impacts its solubility. Preclinical reports indicate the use of a dilute hydrochloric acid solution to create stock solutions, suggesting that a slightly acidic pH may be optimal for solubility.[6] An acceptable pH range for intravenous or intramuscular injection is generally 2-11, while subcutaneous injections are better tolerated in a narrower range of 4-9 to minimize tissue irritation.[11]
- **Tonicity and Biocompatibility:** Parenteral formulations should ideally be isotonic with physiological fluids (approx. 285 mOsm/L) to prevent cellular damage at the injection site. [11] Hypotonic solutions can cause cell lysis (hemolysis in blood), while hypertonic solutions can lead to cell crenation.[11] This is especially critical for sensitive routes like intrathecal administration. Sodium chloride and dextrose are common excipients used to adjust tonicity. [11]
- **Sterility and Purity:** All parenteral products must be sterile and free from pyrogenic (endotoxin) contamination and visible particulate matter.[10] For heat-labile molecules,

sterilization is typically achieved by filtration through a 0.22 µm filter into a sterile receiving vessel under aseptic conditions.

- **Selection of Excipients:** Excipients are inactive ingredients that serve critical functions such as solubilizing the API, adjusting pH and tonicity, and enhancing stability.[12][13] The choice of excipients must be based on compatibility with the API and the intended route of administration. For early-stage research, a minimalist approach is often best, using only essential components.

Experimental Protocols for Solution Preparation

The following protocols provide step-by-step methodologies. All operations should be performed in a laminar flow hood using aseptic techniques to ensure sterility.

Protocol 1: Basic Formulation for Acute Preclinical Studies

This protocol is adapted from published preclinical methodologies and is suitable for non-terminal animal experiments where a simple, unbuffered solution is sufficient.[6]

Materials:

- **Fadolmidine hydrochloride** powder (API)
- Sterile Water for Injection (WFI) or Sterile 0.9% Sodium Chloride for Injection (Normal Saline)
- Sterile 0.1 M Hydrochloric Acid (HCl)
- Sterile 5 mL and 10 mL syringes
- Sterile 0.22 µm syringe filters (e.g., PVDF or PES)
- Sterile, depyrogenated glass vials with stoppers and crimp seals

Procedure:

- Calculate Required Mass: Determine the mass of Fadolmidine HCl needed for the target concentration and final volume.
 - Example: To prepare 10 mL of a 200 µg/mL (0.2 mg/mL) solution, you need: $0.2 \text{ mg/mL} \times 10 \text{ mL} = 2.0 \text{ mg}$ of Fadolmidine HCl
- Weighing: Aseptically weigh the calculated amount of Fadolmidine HCl powder and place it into a sterile vial.
 - Rationale: Accurate weighing is critical for dose precision. Performing this in a clean, controlled environment minimizes contamination risk.
- Initial Solubilization (If Necessary): If the API does not readily dissolve in the final vehicle, add a small, precise volume of sterile 0.1 M HCl dropwise while vortexing until the powder is fully dissolved. A stock solution was previously prepared in 0.05 M HCl.[6]
 - Rationale: The acidic environment ensures complete protonation and solubilization of the imidazole moiety. Use the minimum volume necessary.
- Dilution to Final Volume: Add the primary vehicle (Sterile WFI or Normal Saline) to bring the solution to the final desired volume (e.g., 10 mL). Mix thoroughly by gentle inversion.
- Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip. Filter the solution directly into the final sterile vial.
 - Rationale: This is the terminal sterilization step. The 0.22 µm pore size effectively removes bacteria.[14] Do not use a filter that may bind to the API; a low-protein-binding filter like PVDF is recommended.
- Sealing and Labeling: Immediately cap the vial with a sterile stopper and secure it with an aluminum crimp seal. Label the vial clearly with the compound name, concentration, date, and batch number.
- Storage: Based on preclinical data, store the solution at 2-8°C, protected from light. A previously prepared stock solution was noted to be stable for up to 10 days under these conditions.[6]

Protocol 2: Buffered, Isotonic Formulation for Advanced Studies

This protocol creates a more physiologically compatible solution, which is recommended for studies involving continuous infusion, larger volumes, or sensitive administration routes.

Materials:

- Same as Protocol 1, plus:
- Sodium Chloride (NaCl), USP grade
- Citric Acid Monohydrate, USP grade
- Sodium Citrate Dihydrate, USP grade
- Sterile 1 M Sodium Hydroxide (NaOH) for pH adjustment
- Calibrated pH meter

Target Formulation Parameters:

- Fadolmidine HCl Concentration: 100 µg/mL
- Buffer: 10 mM Citrate Buffer
- pH: 5.5 (Adjustable based on stability data)
- Tonicity: Isotonic (approx. 290 mOsm/L)

Procedure:

- Buffer Preparation: Prepare a 10 mM citrate buffer. For 100 mL:
 - Weigh 0.061 g of Citric Acid Monohydrate.
 - Weigh 0.235 g of Sodium Citrate Dihydrate.

- Dissolve in ~90 mL of WFI. Check pH and adjust to 5.5 using sterile 0.1 M HCl or 0.1 M NaOH if necessary.
- Rationale: A buffer resists changes in pH, which can protect the API from degradation.[15] Citrate is a common and biocompatible buffer for parenteral products.[16]
- API Dissolution: Weigh 10 mg of Fadolmidine HCl and dissolve it directly into the ~90 mL of prepared citrate buffer.
- Tonicity Adjustment: Calculate the amount of NaCl needed to make the solution isotonic. The citrate buffer and API will contribute to the tonicity. A precise calculation requires knowing the sodium chloride equivalent (E-value) of Fadolmidine HCl. As a practical starting point, for a 100 µg/mL solution, the API's contribution is minimal. A standard approach is to add NaCl to achieve a final concentration near 0.85% w/v (adjusting for the buffer salts).
 - Example Calculation: Add ~0.85 g of NaCl to the solution and ensure it dissolves completely.
 - Rationale: This step ensures the final product is osmotically balanced with bodily fluids, enhancing tolerability.[11]
- Final Volume and pH Check: Add WFI to bring the volume to exactly 100 mL (Quantum Sufficit, Q.S.). Re-verify the final pH. It should remain stable at 5.5.
- Sterile Filtration, Sealing, and Storage: Follow steps 5-7 from Protocol 1.



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Caption: A generalized workflow for preparing Fadolmidine HCl injectable solutions.

Quality Control and Stability Assessment

Every batch of prepared solution must be validated before use in research.



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Forced Degradation and Stability Studies

To establish the stability of a novel formulation, forced degradation studies are essential. This involves exposing the solution to harsh conditions to predict its long-term stability.[18]

Protocol Outline:

- Prepare the Fadolmidine HCl solution as per Protocol 2.
- Aliquot the solution into separate vials for each stress condition:
 - Acid Hydrolysis: Add HCl to reach 0.1 M, store at 60°C.
 - Base Hydrolysis: Add NaOH to reach 0.1 M, store at 60°C.
 - Oxidation: Add 3% H₂O₂, store at room temperature.
 - Thermal Stress: Store at 60°C.

- Photostability: Expose to light according to ICH Q1B guidelines.
- Analyze samples by a stability-indicating HPLC method at set time points (e.g., 0, 2, 4, 8, 24 hours) and compare them to a control sample stored at 2-8°C.
- The goal is to identify potential degradation products and determine the optimal storage conditions and shelf-life for the formulation.

Conclusion

The successful preparation of **Fadolmidine hydrochloride** solutions for injection hinges on a disciplined approach that combines aseptic technique with sound formulation principles. The protocols provided in this guide offer a pathway to producing both simple and advanced formulations suitable for a range of preclinical research applications. Adherence to the described quality control measures is not merely procedural but is a fundamental component of ensuring the integrity, safety, and validity of the resulting scientific data.

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